
morpholin-4-yl(9H-xanthen-9-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholin-4-yl(9H-xanthen-9-yl)methanone is a compound that combines the structural features of morpholine and xanthene. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both morpholine and xanthene moieties in its structure imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of morpholin-4-yl(9H-xanthen-9-yl)methanone typically involves the reaction of xanthene derivatives with morpholine under specific conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholin-4-yl(9H-xanthen-9-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or xanthene moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Morpholin-4-yl(9H-xanthen-9-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of morpholin-4-yl(9H-xanthen-9-yl)methanone involves its interaction with specific molecular targets. The morpholine moiety can interact with biological receptors, while the xanthene moiety may participate in photophysical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Xanthene Derivatives: Compounds like 9H-xanthene and its derivatives share structural similarities with morpholin-4-yl(9H-xanthen-9-yl)methanone.
Morpholine Derivatives: Compounds such as morpholine and its substituted derivatives are structurally related.
Uniqueness
This compound is unique due to the combination of morpholine and xanthene moieties in a single molecule. This dual functionality imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
IUPAC Name |
morpholin-4-yl(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-18(19-9-11-21-12-10-19)17-13-5-1-3-7-15(13)22-16-8-4-2-6-14(16)17/h1-8,17H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHIAGHQNRHPBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
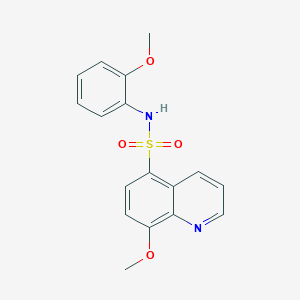
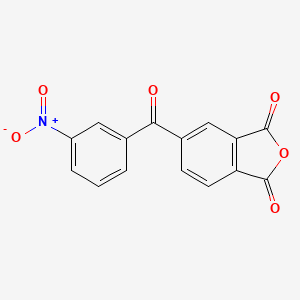
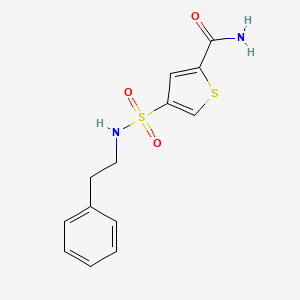

![4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL CYCLOHEXANECARBOXYLATE](/img/structure/B5583231.png)
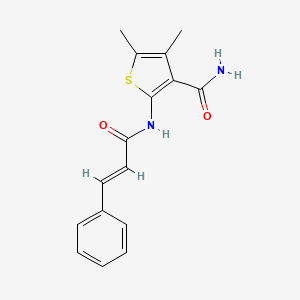
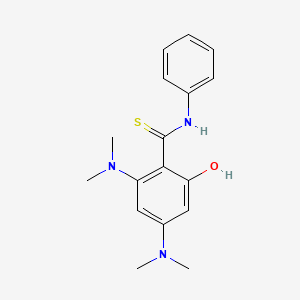
![9-allyl-4-(2-fluoro-4-methoxybenzyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5583256.png)
![N-(4-METHOXYPHENYL)-N-({N'-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE](/img/structure/B5583264.png)
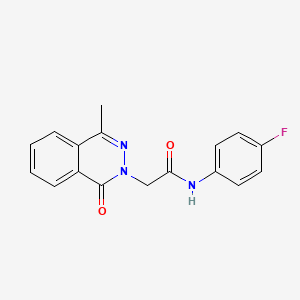

![(5Z)-1-(4-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5583295.png)

![2-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5583303.png)
